

3-Methyl-isothiazol-5-ylamine hydrobromide solubility and stability data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-isothiazol-5-ylamine hydrobromide

Cat. No.: B1423579

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **3-Methyl-isothiazol-5-ylamine Hydrobromide**

Introduction

3-Methyl-isothiazol-5-ylamine hydrobromide is a heterocyclic amine salt belonging to the isothiazole family. The isothiazole ring is a significant scaffold in medicinal chemistry, known for its diverse biological activities. As a hydrobromide salt, this compound exhibits properties that make it suitable for various research and development applications, particularly as a chemical intermediate or a starting material in the synthesis of novel drug candidates.

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of **3-Methyl-isothiazol-5-ylamine hydrobromide**. For professionals in drug development, understanding these fundamental physicochemical properties is not merely a formality; it is a critical prerequisite for formulation development, ensuring regulatory compliance, and predicting the compound's in-vivo behavior. Due to the limited availability of public data on this specific salt, this document focuses on establishing robust, field-proven methodologies for determining these essential parameters from first principles.

Part 1: Physicochemical Characterization and Solubility Profiling

A foundational understanding of a compound's physical and chemical properties is the first step in its development. The hydrobromide salt form suggests an intent to improve properties such as crystallinity and aqueous solubility over the free base.

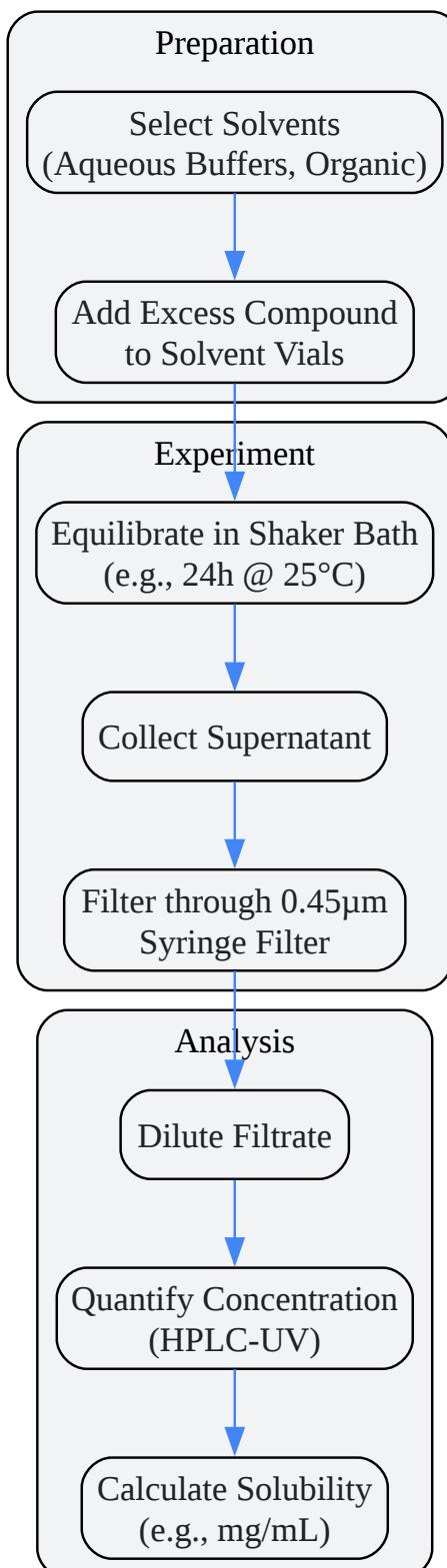
Known Physicochemical Properties

The following data has been aggregated from supplier and chemical database information.

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₂ S·HBr	[1]
Molecular Weight	195.08 g/mol	[1]
Physical Form	Off-white solid	[2]
Storage Temperature	Room Temperature	[2]
InChI Key	KBXGAMBTNVXBKV- UHFFFAOYSA-N	[1] [2]

The Criticality of Solubility Data

Solubility dictates the bioavailability of a potential drug substance and heavily influences the choice of formulation strategy. For a research chemical, solubility in various organic solvents is essential for designing reaction conditions and purification schemes. This section outlines a systematic approach to determining the solubility profile of **3-Methyl-isothiazol-5-ylamine hydrobromide**.


Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is its ability to ensure that the solution has reached a true thermodynamic equilibrium with the solid-state material.

Methodology:

- Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. This should include:
 - Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate buffer).
 - Organic Solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, and Dimethyl Sulfoxide (DMSO).
- Sample Preparation: Add an excess amount of **3-Methyl-isothiazol-5-ylamine hydrobromide** to individual vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (typically 24-48 hours). The extended time allows the system to reach equilibrium.
- Sample Collection and Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
- Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. This step is critical to prevent artificially high concentration readings.
- Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

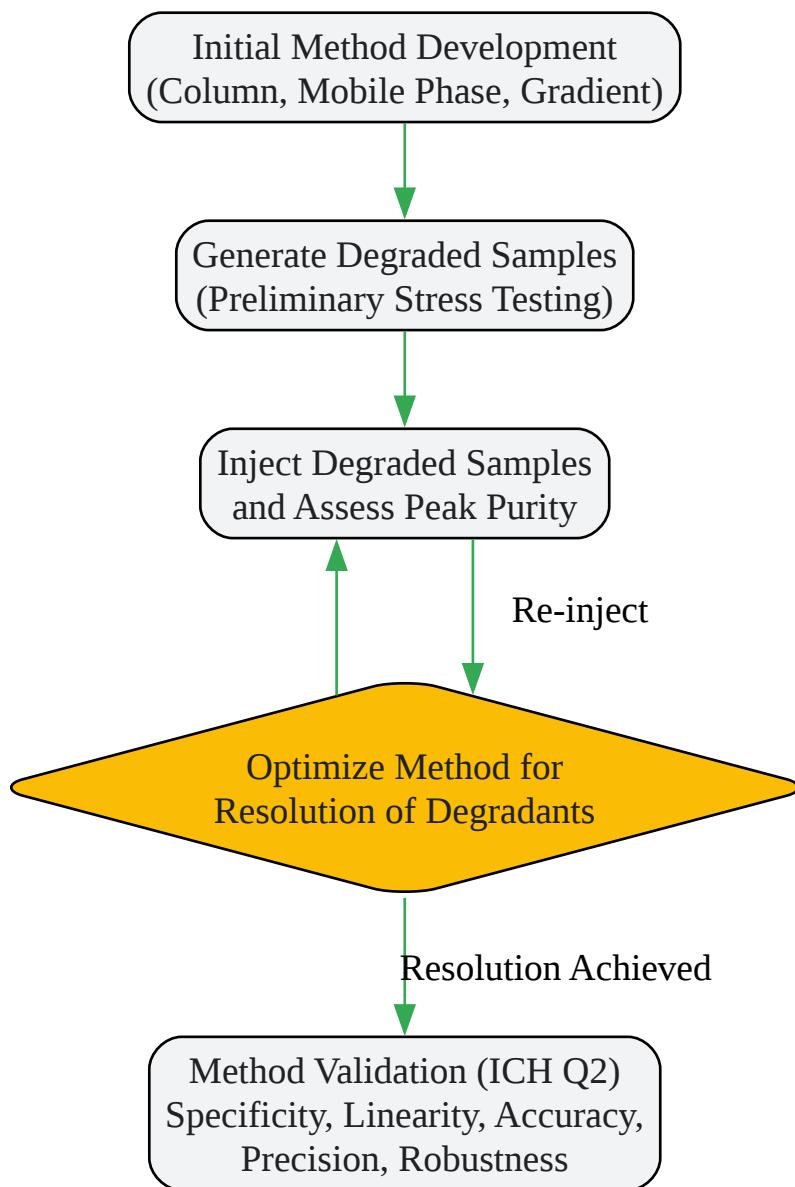
Part 2: Stability Profile and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are the cornerstone of this process.^[7]

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The objectives are multi-fold:

- To identify likely degradation products and establish degradation pathways.^[7]
- To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants (i.e., it is "stability-indicating").^[7]
- To gain insight into the intrinsic stability of the molecule, which can guide formulation and packaging decisions.^[7]


Experimental Protocol: Forced Degradation Study

A systematic stress testing protocol should be employed as recommended by the International Council for Harmonisation (ICH) guidelines.

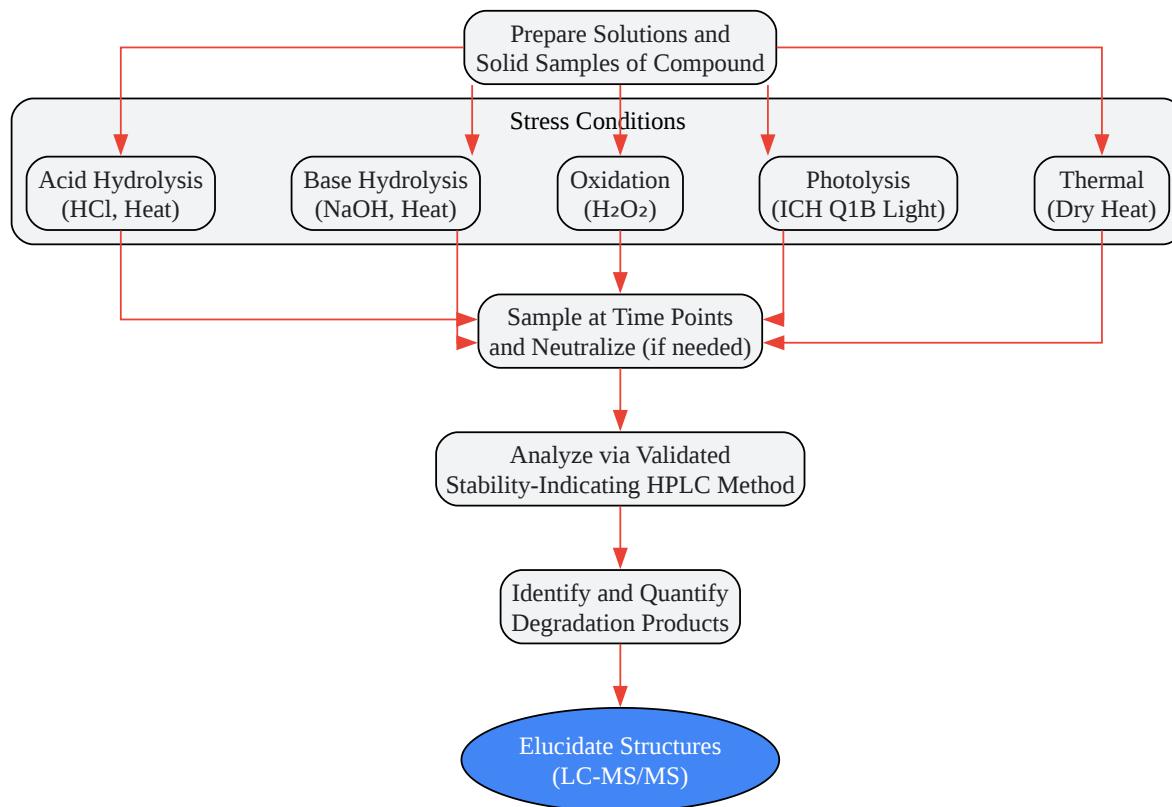
Prerequisite: Development of a Stability-Indicating Analytical Method (SIM)

Before initiating stress studies, a robust analytical method, typically HPLC, must be developed and validated. This method must be able to resolve the parent peak from all significant degradation product peaks.

Workflow for SIM Development

[Click to download full resolution via product page](#)

Caption: Workflow for Stability-Indicating Method (SIM) Development.


Stress Conditions:

The compound should be stressed in both solid and solution states. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized.

- Acid Hydrolysis:
 - Condition: 0.1 M HCl at 60°C.

- Procedure: Dissolve the compound in the acidic solution and monitor over time (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis to halt the reaction.
- Base Hydrolysis:
 - Condition: 0.1 M NaOH at 60°C.
 - Procedure: Similar to acid hydrolysis, but using a basic solution. Neutralize with an equivalent amount of acid before analysis.
- Oxidative Degradation:
 - Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
 - Procedure: Dissolve the compound in a solution of H₂O₂. The isothiazole ring can be susceptible to oxidation. Monitor over time.
- Photolytic Degradation:
 - Condition: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
 - Procedure: Use a photostability chamber. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.
- Thermal Degradation:
 - Condition: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
 - Procedure: Monitor for degradation and changes in physical appearance over several days.

Workflow for Forced Degradation Studies

[Click to download full resolution via product page](#)

Caption: Workflow for Conducting Forced Degradation Studies.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to build a comprehensive stability profile.

Summary of Forced Degradation Results (Template)

Stress Condition	% Assay Drop	Major Degradant(s) (RT)	Mass Balance (%)	Remarks
0.1 M HCl, 60°C, 24h				
0.1 M NaOH, 60°C, 24h				
3% H ₂ O ₂ , RT, 24h				
Photolytic (ICH Q1B)				
Thermal (Solid, 80°C, 7d)				

For structural elucidation of major degradation products, LC-MS/MS is the technique of choice. [8][9] By analyzing the fragmentation patterns, a confident identification of the degradant structures can be made, revealing the chemical liabilities of the molecule.

Part 3: Handling and Storage Recommendations

Based on available safety data and general chemical principles, the following handling and storage procedures are recommended.

- Storage: The compound should be stored at room temperature in a tightly closed container to prevent moisture uptake.[2] It should be kept in a dry and well-ventilated place. Some related compounds are noted to be air-sensitive, so storage under an inert gas like argon or nitrogen is a prudent precautionary measure.
- Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid dust. Avoid contact with strong oxidizing agents, as violent reactions are possible.

Conclusion

While specific public data for **3-Methyl-isothiazol-5-ylamine hydrobromide** is scarce, this guide provides a robust, scientifically-grounded framework for its complete characterization. By systematically applying the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data required to advance their projects. The methodologies described herein—from the shake-flask method for solubility to a comprehensive, ICH-compliant forced degradation study—represent the industry standard for ensuring the quality, safety, and efficacy of a potential developmental compound. This structured approach mitigates risk and provides the foundational knowledge necessary for successful formulation and long-term development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of key metabolites during biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine with *Rhodococcus* sp. strain DN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-isothiazol-5-ylamine hydrobromide solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1423579#3-methyl-isothiazol-5-ylamine-hydrobromide-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com